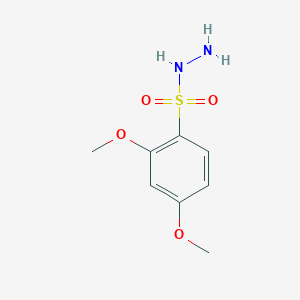![molecular formula C21H20N6OS B2818850 N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide CAS No. 887349-20-4](/img/structure/B2818850.png)
N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to create the compound. This can include the starting materials, reagents, catalysts, and conditions (temperature, pressure, etc.) used in each step of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions (heat, light, etc.) .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties can include reactivity, acidity or basicity, and redox potential .Wissenschaftliche Forschungsanwendungen
Anticancer Evaluation
N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide derivatives have been studied for their potential in cancer treatment. A series of substituted derivatives were synthesized and evaluated for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited moderate to excellent anticancer activity, surpassing the reference drug in effectiveness (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Supramolecular Gelators
Derivatives of this compound have been investigated for their gelation behavior. The study aimed to elucidate the role of methyl functionality and multiple non-covalent interactions on gelation. Certain amides displayed gelation behavior towards ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020).
Antifungal Agents
Compounds related to this compound have been synthesized and evaluated for their potential as antifungal agents. The synthesized compounds were screened for antifungal activity, indicating potential in this area (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Corrosion Inhibition
Certain derivatives, including N-((tetrazol-5-yl)methyl)benzamide, have been synthesized and studied for their ability to inhibit corrosion of mild steel in acidic media. This application suggests potential industrial significance (Aouine, Aarab, Alami, Hallaoui, Touhami, Elachqar, Sfaira, & Faraj, 2011).
Antimicrobial Agents
A series of derivatives have been synthesized and tested for their antimicrobial activity. These compounds showed promising results against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Their antibacterial activity was more pronounced against the Gram-positive strains (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Wirkmechanismus
Target of Action
NSC-809778, also known as N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-4-(1H-tetrazol-1-yl)benzamide, is a potent inhibitor of Shp2 and Shp1 protein tyrosine phosphatases . These proteins play crucial roles in cellular processes such as cell growth and differentiation, making them important targets for therapeutic intervention .
Mode of Action
NSC-809778 interacts with its targets, Shp2 and Shp1, by binding to their active sites and inhibiting their phosphatase activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes that they regulate .
Result of Action
NSC-809778 has been shown to inhibit the growth of neuroblastoma cells in vitro and in vivo, leading to increased p53 phosphorylation and activation, increased activation of downstream p38 effector proteins, and induction of apoptosis . These results suggest that NSC-809778 could potentially be used as a therapeutic agent for neuroblastoma .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-14(2)16-5-3-15(4-6-16)11-19-12-22-21(29-19)24-20(28)17-7-9-18(10-8-17)27-13-23-25-26-27/h3-10,12-14H,11H2,1-2H3,(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGVROGYBSLNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)
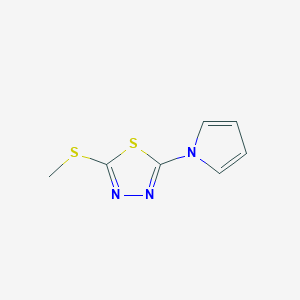
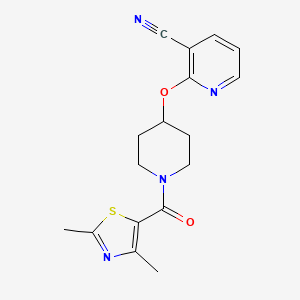
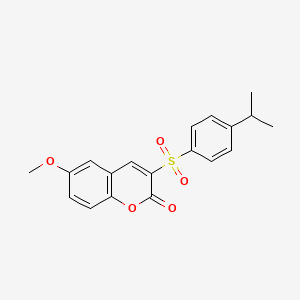
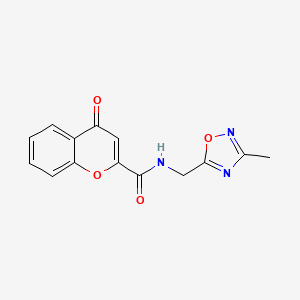

![2,4,7,8-Tetramethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2818779.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2818780.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2818781.png)
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine](/img/structure/B2818784.png)
![3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid](/img/structure/B2818786.png)
![3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2818787.png)
